![molecular formula C19H21BN2O2S B1602993 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine CAS No. 330793-85-6](/img/structure/B1602993.png)
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine
Overview
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a complex organic compound that features a boron-containing dioxaborolane ring, a phenyl group, and a benzo[d]thiazol-2-amine moiety
Mechanism of Action
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways. Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis .
Pharmacokinetics
The compound’s boronic acid group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific biological target .
Action Environment
Environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound. For instance, the boronic acid group is known to be sensitive to pH changes .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of diaryl derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to be involved in the synthesis of diaryl derivatives , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is often synthesized by reacting pinacol with boronic acid derivatives under dehydrating conditions.
Coupling Reaction: The phenyl group containing the dioxaborolane ring is then coupled with benzo[d]thiazol-2-amine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazol-2-amine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazol-2-amine ring, converting them into amines or other reduced forms.
Substitution: The phenyl group attached to the dioxaborolane ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzo[d]thiazol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C24H26BNO2
Molecular Weight: 371.28 g/mol
CAS Number: 2055286-48-9
The compound features a boron-containing dioxaborolane moiety which enhances its reactivity in cross-coupling reactions, particularly Suzuki coupling.
Applications in Organic Synthesis
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is primarily utilized as a boronic ester in organic synthesis. Its applications include:
Suzuki Coupling Reactions
The compound serves as an effective reagent in Suzuki cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules. The presence of the tetramethyl dioxaborolane group stabilizes the boron atom and increases the efficiency of the coupling process .
Synthesis of Organic Electronics
Due to its ability to form stable intermediates and facilitate polymerization reactions, this compound is employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its structural characteristics allow for the creation of hole transport layers that enhance device performance .
Applications in Materials Science
The incorporation of this compound into materials science has led to advancements in several areas:
Development of Semiconducting Polymers
This compound acts as a building block for semiconducting polymers used in flexible electronics. Its ability to undergo efficient charge transport makes it suitable for applications in flexible displays and sensors .
Photovoltaic Technologies
In perovskite solar cells, the compound is utilized to enhance the efficiency of charge transport layers. The tetramethyl dioxaborolane group contributes to improved solubility and processability of the materials used in these devices .
Medicinal Chemistry Applications
Research indicates potential applications of this compound in medicinal chemistry:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The thiazole moiety is known for its biological activity and may contribute to the compound's therapeutic effects .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems where controlled release is essential for therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the benzo[d]thiazol-2-amine moiety.
Benzo[d]thiazol-2-amine derivatives: Compounds with similar biological activity but without the boron-containing dioxaborolane ring.
Phenylboronic acid derivatives: Compounds with similar reactivity in cross-coupling reactions but different structural features.
Uniqueness
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is unique due to the combination of the boron-containing dioxaborolane ring and the biologically active benzo[d]thiazol-2-amine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d]thiazole moiety and a dioxaborolane group. The molecular formula is , and it has a molecular weight of approximately 234.10 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both aromatic and heterocyclic components.
Biological Activity Overview
Research has indicated that compounds containing dioxaborolane and benzo[d]thiazole structures exhibit various biological activities, including:
- Antiparasitic Activity : Similar compounds have shown efficacy against Leishmania parasites, which cause leishmaniasis. The structure-property relationship (SPR) analysis indicates that modifications can enhance potency against these pathogens .
- Kinase Inhibition : Compounds with similar frameworks have demonstrated inhibitory activity against specific kinases involved in cancer progression. The selectivity and potency of these compounds can be significantly influenced by structural modifications .
Table 1: Biological Activity of Related Compounds
Compound ID | Structure | pEC50 (μM) | Selectivity Index (SI) | Aqueous Solubility (μM) |
---|---|---|---|---|
1 | Dioxaborolane derivative | 6.1 | 10 | 17 |
2 | Benzo[d]thiazole derivative | 5.4 | 16 | 8 |
3 | Mixed structure | 5.2 | 3 | 2 |
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit specific kinases that are crucial for cell signaling pathways involved in proliferation and survival.
- Interference with Metabolic Pathways : By modifying metabolic pathways in parasites or cancer cells, the compound may disrupt their growth and replication processes.
- Selectivity for Cancer Cells : Structural modifications can enhance selectivity for cancerous cells over normal cells, reducing side effects associated with traditional chemotherapeutics.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Leishmaniasis Treatment : A study demonstrated that derivatives of benzo[d]thiazole showed significant antiparasitic activity with favorable pharmacokinetic profiles when tested in vivo .
- Cancer Research : Another investigation into kinase inhibitors revealed that certain modifications to the dioxaborolane structure resulted in enhanced potency against specific cancer cell lines while maintaining a favorable safety profile .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O2S/c1-18(2)19(3,4)24-20(23-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)25-17/h5-12H,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDTNXPTWRHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625086 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-85-6 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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